2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole
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Overview
Description
2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring, a thiazole ring, and various substituents, including methoxyphenyl, trifluoromethyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a cyclooxygenase-2 (COX-2) inhibitor, similar to celecoxib. It may have applications in treating inflammatory diseases.
Material Science: The unique structure of the compound makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The trifluoromethyl and methoxyphenyl groups contribute to its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Celecoxib: 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.
Other 1,5-Diarylpyrazoles: Compounds with similar structures but different substituents.
Uniqueness
2-[5-(4-Methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a COX-2 inhibitor and its applications in material science highlight its versatility and importance in research.
Properties
Molecular Formula |
C21H16F3N3OS |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[5-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C21H16F3N3OS/c1-13-3-5-14(6-4-13)17-12-29-20(25-17)27-18(11-19(26-27)21(22,23)24)15-7-9-16(28-2)10-8-15/h3-12H,1-2H3 |
InChI Key |
VZRHHFPBXQTYDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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